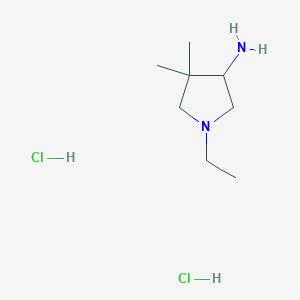
4-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid, also known as TQQA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
Synthesis and Biological Activity
The compound 4-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid and its derivatives are involved in the synthesis of various biologically active molecules. For instance, novel thiosemicarbazide, thiourea, bisthiourea, and benzoazole derivatives bearing the quinoxalin-2-yl moiety have been synthesized from sulfaquinoxaline, demonstrating significant in vitro antibacterial and antifungal activities (El-Gaby et al., 2003). This suggests potential applications in developing new antimicrobial agents.
Antimalarial and Anticancer Properties
The compound has been explored for its potential in antimalarial and anticancer applications. A study on sulfonamides, including those derived from quinoxaline, highlighted their effective in vitro antimalarial activity, with some derivatives showing promising ADMET properties and significant selectivity indices (Fahim & Ismael, 2021). Additionally, thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties have been prepared, exhibiting potential anticancer activities against human breast cancer cell line MCF7, with some compounds surpassing the cytotoxic activities of doxorubicin (Ghorab et al., 2014).
Fluorescent Probes and Ligands
The synthesis of novel quinoline derivatives, including those related to this compound, has been explored for the development of blue-green fluorescent probes. These compounds exhibit fluorescence in solution, indicating potential applications in bioimaging and as fluorescent markers (Bodke et al., 2013).
Antibacterial Activity
Quinoxaline sulfonamides synthesized from 2-(4-methoxyphenyl)-quinoxaline have shown significant antibacterial activities against Staphylococcus spp. and Escherichia coli, highlighting their potential in developing new antibacterial agents (Alavi et al., 2017).
properties
IUPAC Name |
4-[[3-(thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S2/c24-19(25)12-7-9-13(10-8-12)20-17-18(22-15-5-2-1-4-14(15)21-17)23-29(26,27)16-6-3-11-28-16/h1-11H,(H,20,21)(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIJEIYVYMNROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2576710.png)

![4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol](/img/structure/B2576712.png)

![6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)
![N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine](/img/structure/B2576716.png)
![2,5-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2576717.png)



![5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2576724.png)
![2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2576726.png)

![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine](/img/structure/B2576728.png)